molecular formula C17H18F2N4O2 B7450015 4-[6-(2,6-Difluorophenyl)pyridazin-3-yl]-1-(2-methoxyethyl)piperazin-2-one

4-[6-(2,6-Difluorophenyl)pyridazin-3-yl]-1-(2-methoxyethyl)piperazin-2-one

Katalognummer: B7450015
Molekulargewicht: 348.35 g/mol
InChI-Schlüssel: RGSXLISPCUNXOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[6-(2,6-Difluorophenyl)pyridazin-3-yl]-1-(2-methoxyethyl)piperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'DFP-10825' and is a piperazine derivative. DFP-10825 has been shown to possess a range of pharmacological properties, making it a promising candidate for the development of new drugs.

Wirkmechanismus

The exact mechanism of action of DFP-10825 is not fully understood. However, it is believed to act as a modulator of certain neurotransmitter systems in the brain. DFP-10825 has been shown to increase the levels of dopamine and acetylcholine in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, DFP-10825 has been shown to have anti-inflammatory properties and may help to reduce oxidative stress in the body. DFP-10825 has also been shown to have a positive effect on memory and cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

DFP-10825 has several advantages for use in laboratory experiments. It is a highly specific compound that can be used to target specific neurotransmitter systems in the brain. Additionally, DFP-10825 has been shown to have a low toxicity profile, making it a safe compound to use in laboratory studies. However, one limitation of DFP-10825 is that it is a relatively new compound, and more research is needed to fully understand its pharmacological properties.

Zukünftige Richtungen

There are several future directions for research on DFP-10825. One area of research that has shown promise is the development of new drugs for the treatment of neurological disorders. DFP-10825 may serve as a useful starting point for the development of new drugs that target specific neurotransmitter systems in the brain. Additionally, more research is needed to fully understand the mechanism of action of DFP-10825 and its potential therapeutic applications.

Synthesemethoden

The synthesis of DFP-10825 involves the reaction of 2,6-difluorobenzonitrile with 2-chloro-3-(piperazin-1-yl)pyridazine in the presence of a base. The resulting intermediate is then reacted with 2-methoxyethylamine to yield the final product. The synthesis of DFP-10825 is a multi-step process that requires specialized equipment and expertise.

Wissenschaftliche Forschungsanwendungen

DFP-10825 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has shown promise is the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. DFP-10825 has been shown to have neuroprotective effects and may help to prevent the degeneration of neurons in these conditions.

Eigenschaften

IUPAC Name

4-[6-(2,6-difluorophenyl)pyridazin-3-yl]-1-(2-methoxyethyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O2/c1-25-10-9-22-7-8-23(11-16(22)24)15-6-5-14(20-21-15)17-12(18)3-2-4-13(17)19/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSXLISPCUNXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1=O)C2=NN=C(C=C2)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.